2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative known for its potential therapeutic applications. Sulfonamides are a class of compounds that have been widely used in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with benzenesulfonyl chloride under alkaline conditions. The reaction is carried out in an aqueous medium with sodium carbonate as the base . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated sulfonamide groups.
Substitution: N-substituted sulfonamide derivatives.
Scientific Research Applications
2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects. For example, it inhibits cholinesterase by binding to the enzyme’s active site, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
- Sulfamonomethoxine
- Sulfadimethoxine
- Sulfisoxazole
- Sulfadiazine
Uniqueness
Compared to other sulfonamides, 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide has a unique octahydro-1,4-benzodioxin moiety, which may contribute to its distinct biological activities and therapeutic potential. This structural feature differentiates it from other sulfonamides and may enhance its efficacy and selectivity in enzyme inhibition .
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-19-13-4-2-3-5-15(13)22(17,18)16-11-6-7-12-14(10-11)21-9-8-20-12/h2-5,11-12,14,16H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTLFNRQIKAXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC2CCC3C(C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.